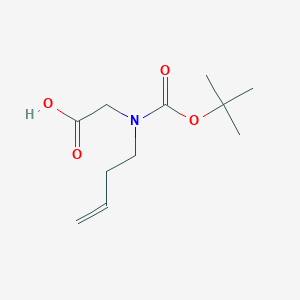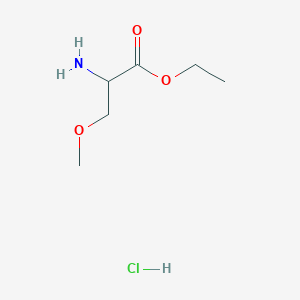
4-(3-Bromo-4-fluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)butan-2-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Grignard Reaction: 3-bromo-4-fluorobenzaldehyde is reacted with a Grignard reagent such as butylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-4-fluorophenyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Bromo-4-fluorophenyl)butan-2-one or 4-(3-Bromo-4-fluorophenyl)butanal.
Reduction: 4-(3-Bromo-4-fluorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromo-4-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butan-2-ol depends on its specific application. In general, the compound may interact with biological targets through its halogenated phenyl group, which can influence molecular recognition and binding. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromo-4-chlorophenyl)butan-2-ol
- 4-(3-Bromo-4-methylphenyl)butan-2-ol
- 4-(3-Bromo-4-nitrophenyl)butan-2-ol
Uniqueness
4-(3-Bromo-4-fluorophenyl)butan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
4-(3-bromo-4-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7,13H,2-3H2,1H3 |
Clave InChI |
GZOYVWFVCUBEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
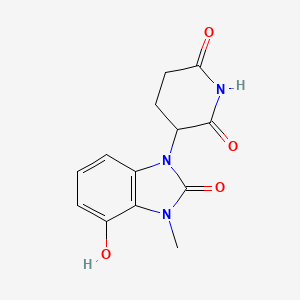
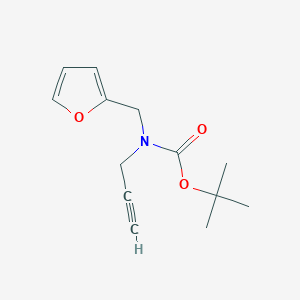
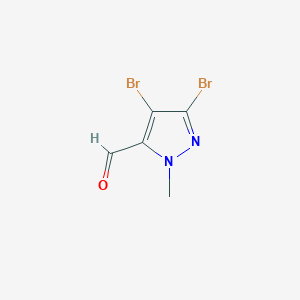

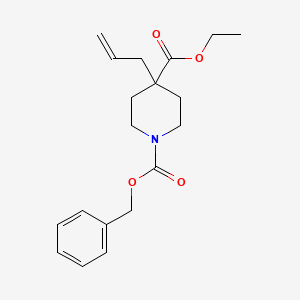
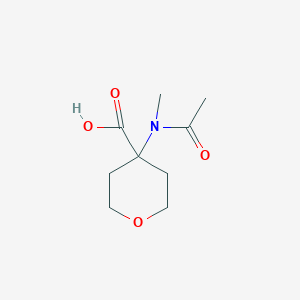
![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
